Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and this particular compound is modified with various functional groups that impart unique physical and chemical properties. It serves as an intermediate in the synthesis of various biologically active compounds, including antiarteriosclerotics and anticancer drugs .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available or readily synthesized intermediates. For instance, tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics, was prepared using a safe, scalable Reformatsky-type reaction followed by Red-Al reduction . Another derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using single-crystal X-ray diffraction (XRD) analysis. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was crystallized in the monoclinic space group P21/c, with typical bond lengths and angles for this type of compound . XRD data provide crucial information about the three-dimensional arrangement of atoms in the crystal lattice, which is essential for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are often used to introduce new functional groups or to build complex molecular architectures. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The ability to undergo diverse reactions makes piperidine derivatives valuable intermediates in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk, affecting the compound's solubility and reactivity. The introduction of electronegative atoms like fluorine can alter the electronic distribution within the molecule, impacting its chemical behavior. Spectroscopic techniques such as FT-IR, NMR, and LCMS are commonly used to characterize these compounds and provide insights into their properties .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is utilized as a starting material in the synthesis of intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which are pivotal in the production of biologically active compounds such as crizotinib. This process involves a three-step synthesis, demonstrating the compound's role in facilitating complex chemical transformations necessary for developing therapeutic agents (Kong et al., 2016).
Crystallographic Studies
In crystallography, derivatives of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, have been studied to understand their molecular structure and packing. X-ray studies have revealed insights into the compound's structural orientation and hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions and stability (Didierjean et al., 2004).
Intermediate in Synthesis Processes
The compound also serves as an intermediate in various synthesis processes aimed at producing complex molecules. For example, it has been used in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, showcasing its versatility in pharmaceutical synthesis (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCANPVVCVCTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
CAS RN |
550371-74-9 | |
Record name | tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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